Propynyl
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Overview
Description
. This compound is a member of the alkynyl group and is known for its versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propynyl derivatives can be synthesized through various methods. One common approach involves the nucleophilic substitution of aryl-propargyl alcohols . Another method includes the reaction of propargyl alcohol with phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite, which is then thermally rearranged to propadienylphosphonic dichloride . This intermediate can be catalytically hydrogenated and hydrolyzed to yield the desired this compound compound.
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired derivative and its application. Catalysts and specific reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propynyl compounds undergo various types of chemical reactions, including:
Oxidation: this compound groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of this compound groups can lead to the formation of alkenes or alkanes.
Substitution: this compound groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include transition metal catalysts, bases, and oxidizing agents. For example, the reaction of the 1-propynyl radical with 2-methylpropene involves the addition of the radical to the π-electron density of the unsaturated hydrocarbon .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction conditions and reagents used. For instance, the reaction of the 1-propynyl radical with 2-methylpropene can lead to the formation of trimethylsubstituted 1,3-enyne .
Scientific Research Applications
Propynyl compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propynyl compounds varies depending on their specific application. For example, in the case of iodothis compound butylcarbamate, the compound exerts its effects through the reversible inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and stimulation of cholinergic synapses . The metabolic pathway involves glucuronidation as the main secondary metabolic pathway .
Comparison with Similar Compounds
Propynyl compounds can be compared with other alkynyl compounds, such as:
The uniqueness of this compound compounds lies in their versatility and ability to participate in a wide range of chemical reactions, making them valuable in various fields of research and industry.
Properties
CAS No. |
952017-05-9 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H17NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h1,8-9H,5-7,14H2,2-3H3 |
InChI Key |
KNIWBMMJSJHUJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC#C)OC)CCN |
Origin of Product |
United States |
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